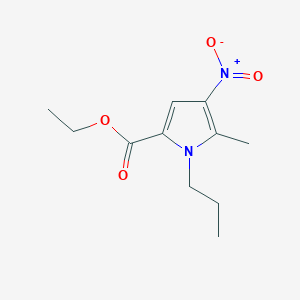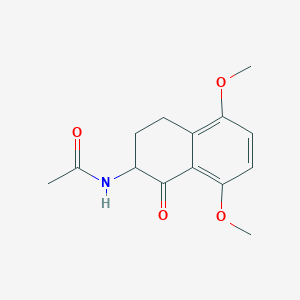![molecular formula C21H30N2O3 B281867 2-{[4-(4-Propylphenyl)-1-piperazinyl]carbonyl}cyclohexanecarboxylic acid](/img/structure/B281867.png)
2-{[4-(4-Propylphenyl)-1-piperazinyl]carbonyl}cyclohexanecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[4-(4-Propylphenyl)-1-piperazinyl]carbonyl}cyclohexanecarboxylic acid, also known as PCC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. PCC is a derivative of the antipsychotic drug, clozapine, and has been found to exhibit similar pharmacological properties without the side effects commonly associated with clozapine.
Wirkmechanismus
The exact mechanism of action of 2-{[4-(4-Propylphenyl)-1-piperazinyl]carbonyl}cyclohexanecarboxylic acid is not fully understood, but it is believed to act as a partial agonist at dopamine D4 and serotonin 5-HT1A receptors. 2-{[4-(4-Propylphenyl)-1-piperazinyl]carbonyl}cyclohexanecarboxylic acid has also been shown to modulate the activity of glutamate receptors, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
2-{[4-(4-Propylphenyl)-1-piperazinyl]carbonyl}cyclohexanecarboxylic acid has been found to affect various neurotransmitter systems in the brain, including dopamine, serotonin, and glutamate. It has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a role in neuronal survival and plasticity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-{[4-(4-Propylphenyl)-1-piperazinyl]carbonyl}cyclohexanecarboxylic acid in lab experiments is its ability to selectively target specific neurotransmitter systems, which can be useful in studying the underlying mechanisms of various neurological and psychiatric disorders. However, one limitation is the lack of clinical data on the safety and efficacy of 2-{[4-(4-Propylphenyl)-1-piperazinyl]carbonyl}cyclohexanecarboxylic acid in humans, which may limit its potential for clinical use.
Zukünftige Richtungen
Future research on 2-{[4-(4-Propylphenyl)-1-piperazinyl]carbonyl}cyclohexanecarboxylic acid could focus on its potential therapeutic applications in various neurological and psychiatric disorders, such as schizophrenia, depression, and anxiety. Further studies could also investigate the safety and efficacy of 2-{[4-(4-Propylphenyl)-1-piperazinyl]carbonyl}cyclohexanecarboxylic acid in humans, as well as its potential for use in combination with other drugs. Additionally, research could explore the underlying mechanisms of 2-{[4-(4-Propylphenyl)-1-piperazinyl]carbonyl}cyclohexanecarboxylic acid's effects on neurotransmitter systems and BDNF expression.
Synthesemethoden
2-{[4-(4-Propylphenyl)-1-piperazinyl]carbonyl}cyclohexanecarboxylic acid can be synthesized through a multi-step process involving the reaction of clozapine with various reagents. One such method involves the reaction of clozapine with cyclohexanone in the presence of a catalyst to form 2-{[4-(4-propylphenyl)-1-piperazinyl]cyclohexanone}. This intermediate is then reacted with phosgene to form 2-{[4-(4-Propylphenyl)-1-piperazinyl]carbonyl}cyclohexanecarboxylic acid.
Wissenschaftliche Forschungsanwendungen
2-{[4-(4-Propylphenyl)-1-piperazinyl]carbonyl}cyclohexanecarboxylic acid has been studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been found to exhibit antipsychotic, antidepressant, and anxiolytic effects in animal models. 2-{[4-(4-Propylphenyl)-1-piperazinyl]carbonyl}cyclohexanecarboxylic acid has also been shown to improve cognitive function and memory in animal studies.
Eigenschaften
Molekularformel |
C21H30N2O3 |
|---|---|
Molekulargewicht |
358.5 g/mol |
IUPAC-Name |
2-[4-(4-propylphenyl)piperazine-1-carbonyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C21H30N2O3/c1-2-5-16-8-10-17(11-9-16)22-12-14-23(15-13-22)20(24)18-6-3-4-7-19(18)21(25)26/h8-11,18-19H,2-7,12-15H2,1H3,(H,25,26) |
InChI-Schlüssel |
HLEWJSDGEZJKBF-UHFFFAOYSA-N |
SMILES |
CCCC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3CCCCC3C(=O)O |
Kanonische SMILES |
CCCC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3CCCCC3C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




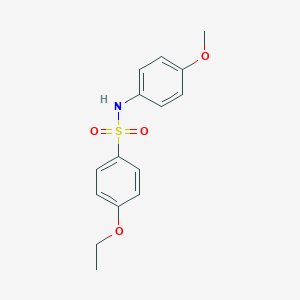
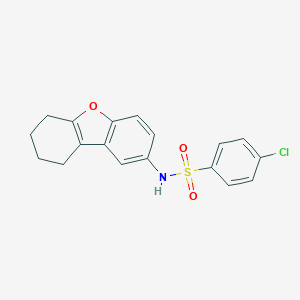
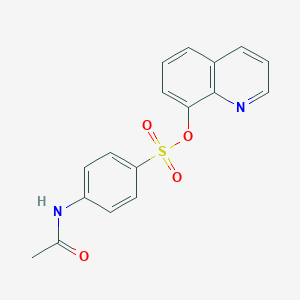
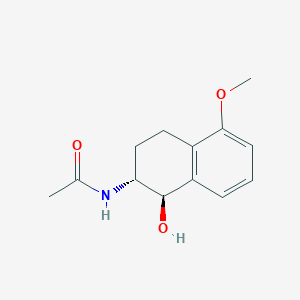
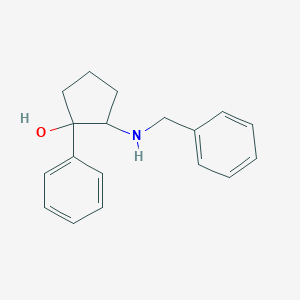
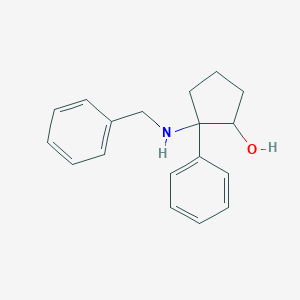
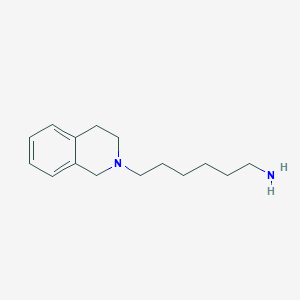
![N-methyl-N-[(E)-pyrrol-2-ylidenemethyl]hydroxylamine](/img/structure/B281803.png)

![[(1S,2S)-2-hydroxy-2-phenylcyclohexyl] methanesulfonate](/img/structure/B281806.png)
![2-{[6-(Benzylamino)hexyl]amino}ethanol](/img/structure/B281807.png)
